molecular formula C19H20N4O B247752 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole

3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole

Katalognummer B247752
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: VJCIKNOICKCDBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole, commonly known as JNJ-42165279, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound has shown promising results in preclinical studies and has the potential to be used in the treatment of cancer, inflammatory diseases, and neurological disorders.

Wirkmechanismus

JNJ-42165279 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of cancer and other diseases. By inhibiting BRD4, JNJ-42165279 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, JNJ-42165279 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of JNJ-42165279 is its specificity for BRD4. This means that the compound is less likely to have off-target effects on other proteins in the body. However, one of the limitations of JNJ-42165279 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of JNJ-42165279. One area of interest is the potential use of the compound in combination with other cancer treatments, such as immunotherapy. Another area of interest is the development of more potent and selective BRD4 inhibitors. Finally, the use of JNJ-42165279 in the treatment of neurological disorders, such as Alzheimer's disease, is an area of ongoing research.
Conclusion:
JNJ-42165279 is a promising small molecule inhibitor that has shown potential for the treatment of various diseases, including cancer and neurological disorders. The compound works by inhibiting the activity of BRD4, a protein that is involved in the regulation of gene expression. While there are limitations to the use of JNJ-42165279 in lab experiments, ongoing research is focused on improving the compound's efficacy and developing new treatments based on its mechanism of action.

Synthesemethoden

The synthesis of JNJ-42165279 involves several steps. The first step is the preparation of 3-bromo-1H-indole, which is then reacted with 4-isonicotinoyl-1-piperazine to form the intermediate compound. The final step involves the reaction of the intermediate compound with various reagents to obtain the final product.

Wissenschaftliche Forschungsanwendungen

JNJ-42165279 has been extensively studied for its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, JNJ-42165279 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole

Molekularformel

C19H20N4O

Molekulargewicht

320.4 g/mol

IUPAC-Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H20N4O/c24-19(15-5-7-20-8-6-15)23-11-9-22(10-12-23)14-16-13-21-18-4-2-1-3-17(16)18/h1-8,13,21H,9-12,14H2

InChI-Schlüssel

VJCIKNOICKCDBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4

Kanonische SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.